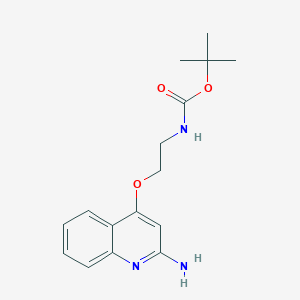

tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate

CAS No.: 1085412-36-7

Cat. No.: VC4249848

Molecular Formula: C16H21N3O3

Molecular Weight: 303.362

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1085412-36-7 |

|---|---|

| Molecular Formula | C16H21N3O3 |

| Molecular Weight | 303.362 |

| IUPAC Name | tert-butyl N-[2-(2-aminoquinolin-4-yl)oxyethyl]carbamate |

| Standard InChI | InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)18-8-9-21-13-10-14(17)19-12-7-5-4-6-11(12)13/h4-7,10H,8-9H2,1-3H3,(H2,17,19)(H,18,20) |

| Standard InChI Key | QZMRBSSSRBBFCU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCOC1=CC(=NC2=CC=CC=C21)N |

Introduction

tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate is a chemical compound with the CAS number 1085412-36-7. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Synthesis Overview:

-

Starting Materials: Quinoline derivatives and carbamate precursors.

-

Reaction Conditions: Typically involves a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).

-

Product Isolation: Purification methods may include chromatography.

Potential Applications:

-

Pharmaceutical Development: The quinoline moiety is known for its biological activity, making derivatives like tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate interesting candidates for drug development.

-

Biological Studies: The compound could be used to study interactions with biological targets, such as enzymes or receptors.

Compound Specifications:

| Property | Value |

|---|---|

| CAS Number | 1085412-36-7 |

| Molecular Formula | C₁₆H₂₁N₃O₃ |

| Molecular Weight | 303.36 g/mol |

| Purity | 95.00% |

| IUPAC Name | tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume